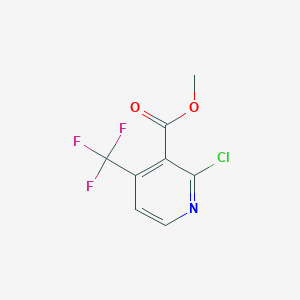

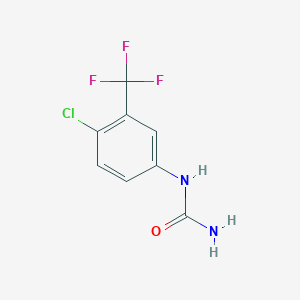

Methyl 2-chloro-4-(trifluoromethyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is a biochemical used for proteomics research . It has a molecular formula of C8H5ClF3NO2 and a molecular weight of 239.58 .

Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is 1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” are not available, it’s worth noting that trifluoromethyl groups are often used in organic chemistry to increase the stability and lipophilicity of compounds .Applications De Recherche Scientifique

Synthesis Development

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is involved in the synthesis of novel anti-infective agents. A safe and economical synthesis process has been developed, with a focus on trifluoromethylation, using an inexpensive system involving methyl chlorodifluoroacetate (MCDFA)/KF/CuI. This process is notable for its application in the large-scale synthesis of intermediates in drug development (Mulder et al., 2013).

Chemical Synthesis and Characterization

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is also used in the synthesis of various chemical compounds. For example, it's used as an intermediate in the production of 2-chloro-3-cyanomethylpyridine, a compound synthesized through several steps including chlorination, esterification, and nitrile substitution (Shen Ying-zhong, 2009). Additionally, it is a key intermediate in the synthesis of the herbicide trifloxysulfuron, with a synthesis process involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Antinociceptive Activity

Methyl 2-chloro-4-(trifluoromethyl)nicotinate has been studied for its antinociceptive (pain-relieving) activity. For instance, methyl nicotinate has been prepared and evaluated for its antinociceptive activity using models like acetic acid-induced writhing and hot plate tests in mice, showing effective peripheral and central antinociceptive activity (Erharuyi et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related compounds have been studied, which can provide insights into the behavior of methyl 2-chloro-4-(trifluoromethyl)nicotinate in biological systems. For example, the pharmacokinetic study of L-104, a compound structurally related to nicotinates, provides information on how these types of compounds are processed in the body (Pico et al., 1981).

Propriétés

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASGHWJBUNFFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593230 |

Source

|

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-(trifluoromethyl)nicotinate | |

CAS RN |

196708-48-2 |

Source

|

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

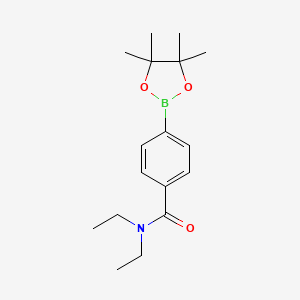

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)